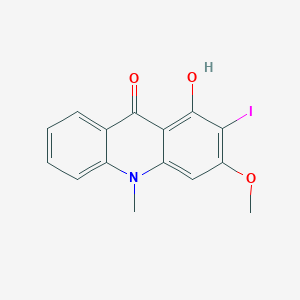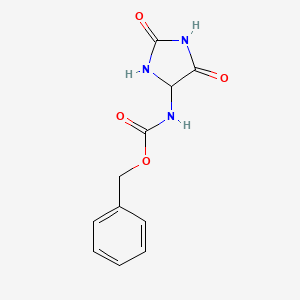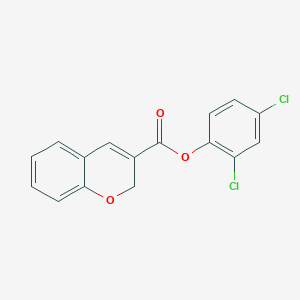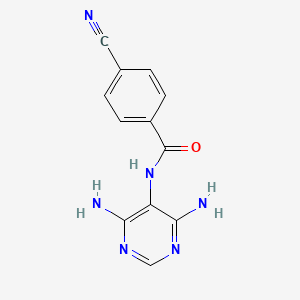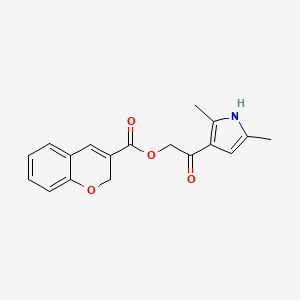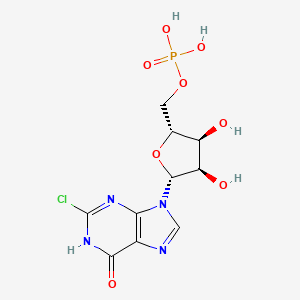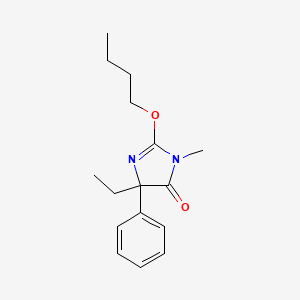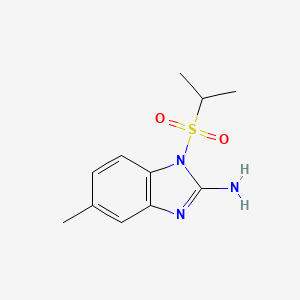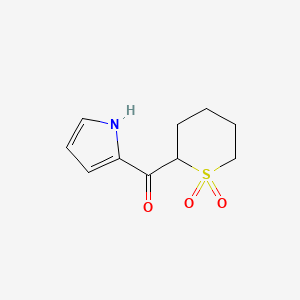
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is a complex organic compound that features both a thiopyran and a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone typically involves the formation of the thiopyran ring followed by the introduction of the pyrrole moiety. One common method involves the oxidation of tetrahydrothiopyran to form the 1,1-dioxide derivative, which is then coupled with a pyrrole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiopyran moiety can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced under specific conditions to modify its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole ring.
科学的研究の応用
Chemistry
In chemistry, (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between different molecular structures and biological systems. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its structural properties could be leveraged to develop new drugs with specific therapeutic effects.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials.
作用機序
The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The thiopyran and pyrrole moieties can interact with different enzymes and receptors, modulating their activity. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
- (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine
- (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid
Uniqueness
Compared to similar compounds, (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is unique due to the presence of both the thiopyran and pyrrole moieties. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
(1,1-dioxothian-2-yl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C10H13NO3S/c12-10(8-4-3-6-11-8)9-5-1-2-7-15(9,13)14/h3-4,6,9,11H,1-2,5,7H2 |
InChIキー |
YNNIIYATPNNABG-UHFFFAOYSA-N |
正規SMILES |
C1CCS(=O)(=O)C(C1)C(=O)C2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B15218111.png)

![Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B15218123.png)
